![molecular formula C12H13BrCl3NO3 B14350697 N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide CAS No. 93463-07-1](/img/structure/B14350697.png)
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is an organic compound with a complex structure that includes a benzamide core, a bromopropoxy group, and a trichloroethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzamide with 1-(3-bromopropoxy)-2,2,2-trichloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the solvent used is often dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group in the benzamide core can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or aldehydes.
Applications De Recherche Scientifique
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromopropoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trichloroethyl moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(3-bromopropoxy)benzene: Similar structure but lacks the trichloroethyl group.
(E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one: Contains a chalcone core instead of a benzamide core.
Uniqueness
N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide is unique due to the presence of both the trichloroethyl and bromopropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Numéro CAS |
93463-07-1 |
|---|---|
Formule moléculaire |
C12H13BrCl3NO3 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-[1-(3-bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C12H13BrCl3NO3/c13-6-3-7-20-11(12(14,15)16)17-10(19)8-4-1-2-5-9(8)18/h1-2,4-5,11,18H,3,6-7H2,(H,17,19) |
Clé InChI |
HVLSQBCWUYVHMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)OCCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


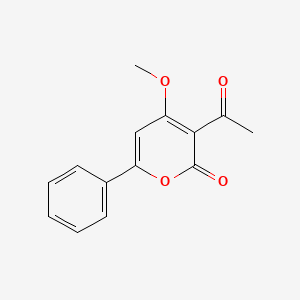
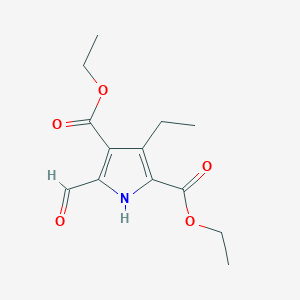
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
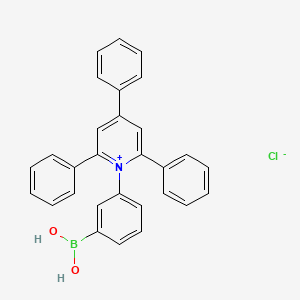
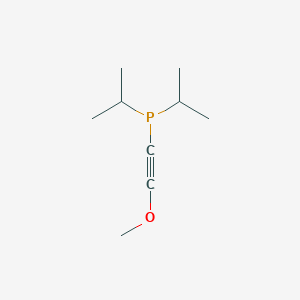
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)

![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
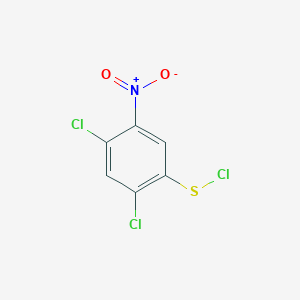
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
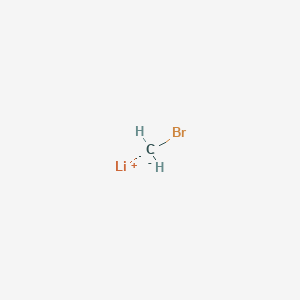
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
